molecular formula C13H16F3NO B14842450 2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine

2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine

Cat. No.: B14842450
M. Wt: 259.27 g/mol
InChI Key: ZKMUHCLHDISGMG-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the pyridine family This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-methylpyridine
  • 2-Fluoropyridine
  • 2,4,6-Tri-tert-butylpyrimidine

Uniqueness

2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specific interactions with molecular targets.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H16F3NO/c1-12(2,3)10-6-9(18-8-4-5-8)7-11(17-10)13(14,15)16/h6-8H,4-5H2,1-3H3

InChI Key

ZKMUHCLHDISGMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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